4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl-
Overview
Description
4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring fused with a carboxylic acid group and a phenyl group. It is known for its significant pharmaceutical and biological activities, making it valuable in drug research and development .
Preparation Methods
The synthesis of 4-quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium(III) chloride catalysis and microwave irradiation. This method yields the desired product in high purity and good yields within a short reaction time . Industrial production methods often involve multi-step processes, including the use of metal catalysts and flow chemistry techniques to achieve targeted modifications at specific positions on the quinoline ring .
Chemical Reactions Analysis
4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- undergoes various chemical reactions, including:
Scientific Research Applications
4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it inhibits dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidine, thereby exerting its antitumor effects . Additionally, it can act as an HDAC inhibitor, leading to the modulation of gene expression and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- can be compared with other similar compounds, such as:
2-Phenyl-4-quinolinecarboxylic acid: This compound shares a similar quinoline structure but differs in the position of the phenyl group.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which imparts different chemical and biological properties.
Quinolone antibiotics: These compounds, such as nalidixic acid, have a similar quinoline core structure but are used primarily as antibacterial agents. The uniqueness of 4-quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- lies in its specific substitution pattern and its diverse range of biological activities.
Properties
IUPAC Name |
2-oxo-1-phenylquinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-10-13(16(19)20)12-8-4-5-9-14(12)17(15)11-6-2-1-3-7-11/h1-10H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZBBZFHEDWAKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212601 | |
Record name | 1,2-Dihydro-2-oxo-1-phenyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139094-86-3 | |
Record name | 1,2-Dihydro-2-oxo-1-phenyl-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139094-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-2-oxo-1-phenyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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